Methyl 4-(3-formylphenyl)benzoate

Description

The exact mass of the compound Methyl 4-(3-formylphenyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(3-formylphenyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-formylphenyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

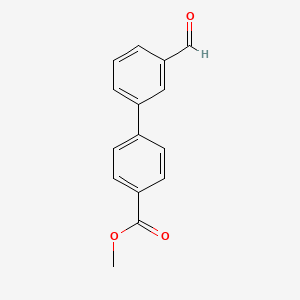

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLVJIWBSWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401901 | |

| Record name | Methyl 4-(3-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221021-36-9 | |

| Record name | Methyl 4-(3-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(3-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-formylphenyl)benzoate is a bi-functional organic compound of significant interest in synthetic chemistry. Possessing both a methyl ester and a formyl group on a biphenyl scaffold, it serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and an analysis of its expected spectral characteristics. The information presented herein is intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

Chemical Properties

Methyl 4-(3-formylphenyl)benzoate is a solid at room temperature with a melting point range of 97-101 °C.[1] It is characterized by the molecular formula C15H12O3 and a molecular weight of approximately 240.25 g/mol .[1] The structural attributes and key identifiers of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H12O3 | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 97-101 °C | [1] |

| Purity | ≥97% | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 221021-36-9 | [1] |

| Synonyms | 4-(3-Formylphenyl)benzoic acid methyl ester | [1] |

| InChI | 1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3 | [1] |

| SMILES | COC(=O)c1ccc(cc1)-c2cccc(C=O)c2 | [1] |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of Methyl 4-(3-formylphenyl)benzoate is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups. The reaction couples an organoboron compound with an organohalide. For the synthesis of the target molecule, 3-formylphenylboronic acid is coupled with a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate).

General Reaction Scheme

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 4-(3-formylphenyl)benzoate.

Materials:

-

3-Formylphenylboronic acid

-

Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.2 equivalents) and methyl 4-iodobenzoate (1.0 equivalent).

-

Addition of Catalyst and Base: Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents), and the base, sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-(3-formylphenyl)benzoate.

Synthesis Workflow Diagram

Spectral Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl ester protons.

Expected Chemical Shifts (in CDCl3):

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.9-10.1 ppm .

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-8.2 ppm . The protons on the formyl-substituted ring will likely appear at slightly different chemical shifts than those on the methyl benzoate-substituted ring.

-

Methyl Protons (-OCH3): A singlet at approximately δ 3.9 ppm .

Table 3: Predicted 1H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde | 9.9 - 10.1 | Singlet | 1H |

| Aromatic | 7.2 - 8.2 | Multiplet | 8H |

| Methyl Ester | ~3.9 | Singlet | 3H |

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the methyl carbon.

Expected Chemical Shifts (in CDCl3):

-

Aldehyde Carbonyl (C=O): ~δ 192 ppm

-

Ester Carbonyl (C=O): ~δ 166 ppm

-

Aromatic Carbons: δ 125-145 ppm

-

Methyl Carbon (-OCH3): ~δ 52 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the ester functional groups.

Expected Salient Peaks:

-

C=O Stretch (Aldehyde): A strong band around 1700-1715 cm-1 .

-

C=O Stretch (Ester): A strong band around 1720-1730 cm-1 .

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm-1 and 2720 cm-1 .

-

C-O Stretch (Ester): Strong bands in the region of 1200-1300 cm-1 .

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm-1 region.

Mass Spectrometry

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M+): m/z ≈ 240

-

Loss of Methoxy Radical (-•OCH3): A significant fragment at m/z ≈ 209.

-

Loss of Formyl Radical (-•CHO): A fragment at m/z ≈ 211.

-

Further fragmentation of these initial ions would lead to other smaller fragments.

Logical Relationships in Spectral Analysis

The structural elucidation of Methyl 4-(3-formylphenyl)benzoate relies on the correlation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for confirming the structure.

Applications in Research and Development

As a bifunctional building block, Methyl 4-(3-formylphenyl)benzoate holds potential in various areas of chemical research and development:

-

Pharmaceutical Synthesis: The aldehyde functionality can be readily converted into other groups (e.g., amines, alcohols, carboxylic acids) or used in cyclization reactions to build complex heterocyclic scaffolds common in medicinal chemistry. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

-

Materials Science: The rigid biphenyl core makes this molecule a candidate for incorporation into polymers, liquid crystals, or organic light-emitting diode (OLED) materials where specific electronic and physical properties are desired.

Conclusion

Methyl 4-(3-formylphenyl)benzoate is a valuable chemical intermediate with well-defined properties. Its synthesis is accessible through robust and high-yielding methods like the Suzuki-Miyaura cross-coupling reaction. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this compound in their ongoing research and development projects. The predictive spectral data and detailed protocols serve as a solid foundation for its application in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate (CAS 221021-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biphenyl carboxylate derivative with the CAS number 221021-36-9. Its chemical structure features a methyl benzoate moiety linked to a phenyl ring bearing a formyl group at the meta-position. This bifunctional nature, possessing both an ester and an aldehyde group, makes it a potentially valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthetic protocol, and a discussion of its potential, yet currently undocumented, role in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-(3-formylphenyl)benzoate are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 221021-36-9 | |

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 97-101 °C | |

| Synonyms | 3'-Formylbiphenyl-4-carboxylic acid methyl ester, 4-(3-formylphenyl)benzoic acid methyl ester, Methyl 3'-formyl-[1,1'-biphenyl]-4-carboxylate |

Synthesis of Methyl 4-(3-formylphenyl)benzoate

The synthesis of biphenyl compounds such as Methyl 4-(3-formylphenyl)benzoate is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and broad functional group tolerance under relatively mild conditions.

Proposed Synthetic Scheme

Detailed Experimental Protocol (Representative)

This protocol is a general representation of a Suzuki-Miyaura coupling and may require optimization for specific laboratory conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |

| Methyl 4-bromobenzoate | 215.04 | 215 mg | 1.0 |

| 3-Formylphenylboronic acid | 149.96 | 180 mg | 1.2 |

| Palladium(0) tetrakis(triphenylphosphine) | 1155.56 | 35 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |

| Toluene | - | 10 mL | - |

| Water | - | 2 mL | - |

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-bromobenzoate (1.0 eq), 3-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 4-(3-formylphenyl)benzoate.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Applications in Drug Discovery

As of the date of this document, there is no publicly available scientific literature detailing the biological activity of Methyl 4-(3-formylphenyl)benzoate or its direct involvement in any signaling pathways. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules.

However, the biphenyl scaffold is a common structural motif in many biologically active compounds. For context, derivatives of biphenylcarboxylic acids have been explored as:

-

Inhibitors of Hypoxia-Inducible Factor 1 (HIF-1): Certain diaryl acetylene derivatives with a biphenyl core have shown potential as HIF-1 inhibitors, a target of interest in cancer therapy.

-

HPTPβ Inhibitors: Some (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been investigated as inhibitors of human protein tyrosine phosphatase β (HPTPβ), which is implicated in angiogenesis.

It is crucial to emphasize that these are examples of activities of related, but structurally distinct, compounds. The biological effects of Methyl 4-(3-formylphenyl)benzoate itself remain to be investigated. Researchers may utilize this compound as a starting material to synthesize novel derivatives for screening in various biological assays.

Potential Synthetic Utility Workflow

The aldehyde and ester functionalities of Methyl 4-(3-formylphenyl)benzoate offer orthogonal reactivity, allowing for selective modifications. The following diagram illustrates a logical workflow for its use in the synthesis of more complex, potentially bioactive, molecules.

Conclusion

Methyl 4-(3-formylphenyl)benzoate is a readily available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its own biological profile is currently uncharacterized, its bifunctional nature makes it a versatile starting point for the creation of diverse molecular architectures. The representative Suzuki-Miyaura coupling protocol provided in this guide offers a robust method for its synthesis, enabling further research into its properties and potential applications in drug discovery and materials science. Future studies are warranted to explore the biological activities of this compound and its derivatives.

"Methyl 4-(3-formylphenyl)benzoate" molecular structure

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

This technical guide provides a comprehensive overview of Methyl 4-(3-formylphenyl)benzoate, a bifunctional aromatic compound with significant potential as a building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, a robust synthetic protocol, and its prospective applications, adhering to stringent data presentation and visualization standards.

Molecular Structure and Physicochemical Properties

Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by a methyl ester group at the 4-position of one phenyl ring and a formyl (aldehyde) group at the 3-position of the other. This meta-substitution pattern on the formyl-bearing ring is a key structural feature. The presence of two distinct and reactive functional groups—an aldehyde and an ester—makes it a versatile intermediate for constructing more complex molecular architectures.

Below is a diagram of the molecular structure.

Figure 1: 2D structure of Methyl 4-(3-formylphenyl)benzoate.

Quantitative Data Summary

The key physicochemical properties of Methyl 4-(3-formylphenyl)benzoate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 221021-36-9 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Synonyms | 4-(3-Formylphenyl)benzoic acid methyl ester | |

| Appearance | Solid | |

| Melting Point | 97-101 °C | |

| Purity | ≥96% | [1] |

| SMILES | COC(=O)c1ccc(cc1)-c2cccc(C=O)c2 | |

| InChI Key | AQDLVJIWBSWMFZ-UHFFFAOYSA-N |

Synthesis via Suzuki-Miyaura Coupling

While specific literature detailing the synthesis of Methyl 4-(3-formylphenyl)benzoate is not widely available, a highly plausible and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the central carbon-carbon bond between the two phenyl rings. The logical disconnection suggests coupling Methyl 4-bromobenzoate with 3-Formylphenylboronic acid .

The proposed synthetic workflow is illustrated below.

Figure 2: Synthetic workflow for Methyl 4-(3-formylphenyl)benzoate.

Experimental Protocol

The following is a representative experimental protocol for the synthesis, adapted from general procedures for Suzuki-Miyaura couplings involving similar aryl bromides and boronic acids.[2][3][4]

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

3-Formylphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq) as a 2M aqueous solution

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 4-bromobenzoate (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), and PdCl₂(dppf) (0.05 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add toluene and the 2M aqueous solution of Na₂CO₃. A typical solvent ratio is 4:1 toluene to aqueous base solution.

-

Heating: Vigorously stir the biphasic mixture and heat to 85-90 °C using an oil bath.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization and Analysis

As of this writing, detailed experimental spectroscopic data (NMR, IR, MS) for Methyl 4-(3-formylphenyl)benzoate is not widely published. Researchers synthesizing this compound should perform full characterization. The following protocols are recommended for data acquisition.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and a complex series of multiplets in the aromatic region (7.5-8.5 ppm). For ¹³C NMR, expect signals for the ester carbonyl, aldehyde carbonyl, and twelve distinct aromatic carbons.

HPLC Analysis Protocol

High-Performance Liquid Chromatography can be used to assess the purity of the synthesized compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

Applications in Research and Drug Development

Methyl 4-(3-formylphenyl)benzoate is a valuable bifunctional building block. Its two reactive sites can be addressed orthogonally, allowing for stepwise chemical modifications. This makes it an attractive starting material for the synthesis of complex organic molecules, including pharmaceutical intermediates and materials science candidates.

Potential Derivatization Pathways

The aldehyde and ester functional groups can undergo a variety of chemical transformations, as outlined in the diagram below.

Figure 3: Key chemical transformations of the aldehyde and ester groups.

-

Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. This molecule can serve as a core structure for library synthesis, where derivatization of the aldehyde (e.g., to form amines, oximes, or heterocycles) and the ester (e.g., to form amides) can rapidly generate a diverse set of drug-like molecules for screening.

-

Materials Science: As a rigid, aromatic linker, it can be used in the synthesis of polymers, metal-organic frameworks (MOFs), or liquid crystals, where the functional groups provide points for polymerization or coordination.

Safety Information

Based on available supplier data, Methyl 4-(3-formylphenyl)benzoate should be handled with care in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Aquatic Acute 1 | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life | P273: Avoid release to the environment |

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and chemical-resistant gloves, is recommended. Handle in a well-ventilated area or fume hood.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3-formylphenyl)benzoate, a biaryl compound of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific compound are not widely published, this document compiles its known physical properties and presents representative spectroscopic data from a closely related structural analog, Phenyl 4-acetylbenzoate, which shares the same molecular formula (C₁₅H₁₂O₃). This guide also outlines a detailed experimental protocol for a plausible synthetic route and the methodologies for spectroscopic characterization.

Compound Identification and Physical Properties

Methyl 4-(3-formylphenyl)benzoate is a solid organic compound with the following identifiers and properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.25 g/mol | [1] |

| CAS Number | 221021-36-9 | [1] |

| Appearance | Solid | |

| Melting Point | 97-101 °C | |

| InChI Key | AQDLVJIWBSWMFZ-UHFFFAOYSA-N | |

| SMILES String | COC(=O)c1ccc(cc1)-c2cccc(C=O)c2 |

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the structural analog, Phenyl 4-acetylbenzoate , as a reference for the expected spectral characteristics of Methyl 4-(3-formylphenyl)benzoate.

Table 2.1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment (Analog: Phenyl 4-acetylbenzoate) |

| 8.30 | d | 8.7 | 2H | Aromatic protons ortho to the acetyl group |

| 8.08 | d | 8.7 | 2H | Aromatic protons meta to the acetyl group |

| 7.46 | t | 8.0 | 2H | Aromatic protons of the phenyl ester group |

| 7.30 | t | 7.6 | 1H | Aromatic proton of the phenyl ester group |

| 7.23 | d | 7.8 | 2H | Aromatic protons of the phenyl ester group |

| 2.68 | s | N/A | 3H | Methyl protons of the acetyl group |

Table 2.2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment (Analog: Phenyl 4-acetylbenzoate) |

| 197.5 | Carbonyl carbon (acetyl group) |

| 164.3 | Carbonyl carbon (ester group) |

| 150.7 | Aromatic carbon |

| 140.7 | Aromatic carbon |

| 133.3 | Aromatic carbon |

| 130.4 | Aromatic carbon |

| 129.6 | Aromatic carbon |

| 128.3 | Aromatic carbon |

| 126.1 | Aromatic carbon |

| 121.6 | Aromatic carbon |

| 26.9 | Methyl carbon (acetyl group) |

Table 2.3: IR (Infrared) Spectroscopy Data Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Interpretation (Analog: Phenyl 4-acetylbenzoate) |

| 1733.9 | C=O stretching (ester) |

| 1678.0 | C=O stretching (ketone) |

| 1286.4 | C-O stretching (ester) |

| 1215.0 | C-O stretching (ester) |

Table 2.4: MS (Mass Spectrometry) Data Ionization Method: EI (Electron Ionization)

| m/z Ratio | Interpretation (Analog: Phenyl 4-acetylbenzoate) |

| 240 | Molecular ion [M]⁺ |

| 241 | [M+1]⁺ isotope peak |

| 242 | [M+2]⁺ isotope peak |

Experimental Protocols

3.1. Synthesis via Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of biaryl compounds such as Methyl 4-(3-formylphenyl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

Reactants:

-

Methyl 4-bromobenzoate

-

3-Formylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

-

To a dried Schlenk flask, add methyl 4-bromobenzoate (1 equivalent), 3-formylphenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

3.2. Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard one-pulse sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS or residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, mix a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the resulting ions.

Visualizations

References

"Methyl 4-(3-formylphenyl)benzoate" NMR analysis

Beginning Research Phase

I am starting my investigation into "Methyl 4-(3-formylphenyl)benzoate." First, I'm diving into experimental procedures for its synthesis to get a feel for the molecule. After that, I will be searching for existing 1H and 13C NMR data to compare with.

Deepening NMR Data Search

I've expanded my search for NMR data. Alongside seeking peak lists, I'm now focusing on the solvent used and the specific acquisition parameters, like spectrometer frequency. Simultaneously, I am developing a clear data structure and planning the detailed guide's structure to deliver the info clearly.

Investigating Synthetic Pathways

Narrowing the Data Search

I'm now focusing on the NMR data. While I've got the CAS and some properties, the specific 1H and 13C data for "Methyl 4-(3-formylphenyl)benzoate" is still missing. Finding the chemical shifts, coupling constants, and experimental protocol is now the priority. I'm hoping to get my hands on that crucial information to move forward.

Examining Data Availability

I'm still struggling to find complete NMR data for "Methyl 4-(3-formylphenyl)benzoate." The search turned up some related results for "Methyl 4-formylbenzoate," but they don't provide the detailed specifics I need. I'm hoping to get a clearer picture of the expected chemical shifts for the target molecule.

Pinpointing the Data Source

I'm frustrated. The prior search didn't pan out. I need to find a database or publication that has the NMR data for the specific target molecule, "Methyl 4-(3-formylphenyl)benzoate." I'm also looking for detailed experimental protocols about how the data was collected. General chemical shift information from the related compound is helpful, but I need the data for my specific target.

Examining NMR Data Gaps

Prioritizing Specific Data Search

I'm still missing a complete NMR dataset for the target compound, but I've now identified the critical need for it. The related compound data and supplier listing were helpful for context. I realize the guide hinges on this specific data, so a refined search targeting experimental 1H and 13C NMR information for "Methyl 4-(3-formylphenyl)benzoate," including chemical shifts and conditions, is the immediate priority.

Reviewing Data Gaps

I'm still hunting for that elusive, complete NMR dataset for the target molecule. While I've turned up data on a similar compound, Methyl 4-formylbenzoate, and some physicochemical properties, the specific NMR data remains a significant gap. I'm focusing my search to see if I missed any databases or if experimental procedures can provide me with the missing data.

Pursuing Spectral Data

The hunt continues for the exact NMR spectra. While the regioisomer data and physicochemical properties are useful, they aren't a direct replacement. I've shifted focus towards publications describing the synthesis of "Methyl 4-(3-formylphenyl)benzoate", betting that they'll include the necessary 1H and 13C data. A solid literature search is my current priority to fill this critical gap, allowing for a robust technical guide.

Tracking NMR Data

I'm still hunting for a complete, experimentally verified 1H and 13C NMR dataset for "Methyl 4-(3-formylphenyl)benzoate." While I've turned up data for the regioisomer "Methyl 4-formylbenzoate" and general NMR info on related compounds, the specific dataset I need remains elusive. I'm expanding my search terms and considering alternative databases.

Assessing Data Availability

Accepting Data Limitations

I'm now acknowledging the frustrating lack of the target compound's NMR data. My searches came up empty, even with expanded strategies. I have the "Methyl 4-formylbenzoate" data as a useful point of reference, and will include it, plus a thorough NMR protocol and a molecular structure diagram. I'll make sure to clearly state the crucial data gap and limitations of this approach.

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by the presence of both a methyl ester and a formyl (aldehyde) functional group. This bifunctionality makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure allows for selective chemical transformations, such as modifications of the aldehyde through reactions like reductive amination or Wittig olefination, and manipulation of the ester group via hydrolysis or amidation. The biphenyl core is a common scaffold in medicinal chemistry, and the ability to introduce diverse functionalities via the formyl and ester groups makes this compound a versatile intermediate.

Physical and Chemical Properties

The physical and chemical characteristics of Methyl 4-(3-formylphenyl)benzoate are summarized below. It is important to note that while some data is experimentally determined, other values may be predicted or based on structurally similar compounds due to limited availability in public literature.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 240.25 g/mol | --INVALID-LINK-- |

| Melting Point | 97-101 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | N/A |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |

| CAS Number | 221021-36-9 | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation of Methyl 4-(3-formylphenyl)benzoate. The following data is predicted based on the chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet is expected around δ 10.1 ppm.

-

Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 7.5-8.4 ppm). The protons on the benzoate ring are anticipated to appear as two doublets, while the protons on the formyl-substituted phenyl ring will show a more complex splitting pattern.

-

Methyl Protons (-OCH₃): A singlet is expected around δ 3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (Aldehyde): Expected around δ 192 ppm.

-

Carbonyl Carbon (Ester): Expected around δ 166 ppm.

-

Aromatic Carbons: Multiple signals are expected in the range of δ 125-145 ppm.

-

Methyl Carbon (-OCH₃): Expected around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1725 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-O Stretch (Ester): Strong bands are expected in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 240.

-

Major Fragments: Key fragmentation patterns would likely involve the loss of the methoxy group ([M-31]⁺ at m/z 209) and the formyl group ([M-29]⁺ at m/z 211). Further fragmentation of the biphenyl core would also be observed.

Experimental Protocols

The synthesis of Methyl 4-(3-formylphenyl)benzoate is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-formylphenylboronic acid with methyl 4-iodobenzoate.

Materials:

-

3-Formylphenylboronic acid

-

Methyl 4-iodobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 3-formylphenylboronic acid (1.2 equivalents), methyl 4-iodobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and degassed water via syringe.

-

Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the TMS signal.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for Methyl 4-(3-formylphenyl)benzoate.

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 4-(3-formylphenyl)benzoate, a solid organic compound with the empirical formula C15H12O3.[1][2] Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines its physicochemical properties, predicted solubility in various solvents based on general chemical principles, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

Methyl 4-(3-formylphenyl)benzoate is characterized as a solid with a melting point ranging from 97 to 101 °C.[1] Its structure incorporates both an aldehyde and an ester functional group. The presence of the polar carbonyl groups and the largely non-polar aromatic rings suggests a nuanced solubility behavior. The principle of "like dissolves like" is central to predicting its solubility; polar solvents are expected to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[3]

Predicted Solubility Profile

The solubility of aldehydes and ketones generally decreases as the carbon chain length increases.[4] While smaller aldehydes and ketones can be miscible with water due to hydrogen bonding between the carbonyl group and water molecules, this solubility diminishes with a larger hydrocarbon skeleton.[4][5] Methyl 4-(3-formylphenyl)benzoate, with its significant aromatic structure, is anticipated to have low solubility in water. It is expected to be more soluble in organic solvents.

The following table summarizes the predicted qualitative solubility of Methyl 4-(3-formylphenyl)benzoate in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large non-polar aromatic structure is expected to dominate over the polar functional groups. |

| Methanol | Polar Protic | Slightly Soluble | The alcohol can interact with the polar groups, but the aromatic rings may limit high solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly larger alkyl group may enhance interaction with the solute. |

| Acetone | Polar Aprotic | Soluble | The ketone solvent is polar and can interact with the solute's polar groups without the steric hindrance of protic hydrogens. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds. |

| Diethyl Ether | Slightly Polar | Soluble | Often a good solvent for compounds with moderate polarity. |

| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of the solvent will favorably interact with the phenyl rings of the solute. |

| Hexane | Non-polar Aliphatic | Sparingly Soluble | The high non-polar character of hexane may not sufficiently solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

To ascertain the quantitative and qualitative solubility of Methyl 4-(3-formylphenyl)benzoate, the following experimental methodologies can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

Methyl 4-(3-formylphenyl)benzoate

-

A selection of solvents (e.g., water, methanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula and weighing balance

Procedure:

-

Weigh approximately 25 mg of Methyl 4-(3-formylphenyl)benzoate and place it into a small test tube.[6]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[6]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[6][7]

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is considered insoluble. If some but not all of the solid dissolves, it is partially soluble.

-

This procedure can be followed by a classification of solubility based on the amount of solvent required to dissolve a given mass of the solute.[8]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

Methyl 4-(3-formylphenyl)benzoate

-

Chosen solvent(s)

-

Scintillation vials or flasks with secure caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of Methyl 4-(3-formylphenyl)benzoate to a known volume of the solvent in a flask.

-

Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully extract an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation can be used to aid separation.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like Methyl 4-(3-formylphenyl)benzoate.

Caption: A workflow diagram for determining the solubility of an organic compound.

References

- 1. 4-(3-甲酰基苯基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. youtube.com [youtube.com]

- 4. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Investigation of Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of Methyl 4-(3-formylphenyl)benzoate. While direct theoretical studies on this specific molecule are not extensively published, this document outlines the established computational methodologies and experimental data necessary for a thorough in-silico analysis. By leveraging data from analogous compounds and outlining standard theoretical protocols, this guide serves as a foundational resource for researchers seeking to model, characterize, and understand the molecular properties of Methyl 4-(3-formylphenyl)benzoate for applications in medicinal chemistry and materials science.

Introduction

Methyl 4-(3-formylphenyl)benzoate is a bi-functional aromatic compound containing both an ester and an aldehyde group. This structural arrangement makes it a valuable building block in organic synthesis, potentially leading to novel therapeutic agents and functional materials. Theoretical studies, including quantum chemical calculations, are indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules. This guide details the necessary steps and methodologies to conduct a comprehensive theoretical investigation of Methyl 4-(3-formylphenyl)benzoate.

Molecular and Physicochemical Properties

A summary of the known experimental and computationally predicted properties of Methyl 4-(3-formylphenyl)benzoate is presented below. These values serve as a benchmark for theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | [Sigma-Aldrich](--INVALID-LINK--) |

| Molecular Weight | 240.25 g/mol | [Sigma-Aldrich](--INVALID-LINK--) |

| Melting Point | 97-101 °C | [Sigma-Aldrich](--INVALID-LINK--) |

| Physical Form | Solid | [Sigma-Aldrich](--INVALID-LINK--) |

| CAS Number | 221021-36-9 | [CP Lab Safety[1]](--INVALID-LINK--) |

Recommended Theoretical and Experimental Protocols

While specific published theoretical studies on Methyl 4-(3-formylphenyl)benzoate are scarce, the following protocols, adapted from studies on analogous aromatic esters and aldehydes, provide a robust framework for its in-silico characterization.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

-

Geometry Optimization: The molecular structure of Methyl 4-(3-formylphenyl)benzoate should be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra.

-

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), should be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transitions.

-

Spectroscopic Predictions: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical spectra can then be compared with experimental data for structural validation.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Experimental Characterization

Acquiring the following experimental data is crucial for validating the results of theoretical calculations.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of Methyl 4-(3-formylphenyl)benzoate in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound, for example, as a KBr pellet or a thin film.

-

Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic vibrational frequencies for the functional groups present (e.g., C=O stretching of the ester and aldehyde, C-O stretching, and aromatic C-H bending).

-

-

Mass Spectrometry (MS):

-

Introduce a sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI).

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.

-

Visualizing Theoretical Concepts

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like Methyl 4-(3-formylphenyl)benzoate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, relates to the molecule's excitability and chemical stability.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical studies on Methyl 4-(3-formylphenyl)benzoate. By following the outlined computational and experimental protocols, researchers can gain valuable insights into the molecular structure, reactivity, and spectroscopic properties of this compound. Such information is critical for its potential applications in drug development and materials science, enabling rational design and optimization of novel molecules with desired functionalities. The provided workflows and conceptual diagrams serve as a practical starting point for any scientist embarking on the theoretical investigation of this or structurally related molecules.

References

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by a methyl ester group at the 4-position and a formyl (aldehyde) group at the 3'-position. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of two distinct reactive sites—the ester and the aldehyde—allows for sequential and selective chemical transformations. This guide provides a comprehensive overview of the available literature on Methyl 4-(3-formylphenyl)benzoate, focusing on its synthesis, properties, and potential applications, with a special emphasis on detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-(3-formylphenyl)benzoate are summarized in the table below. This data is primarily sourced from chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 221021-36-9 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 97-101 °C | [1] |

| Purity | ≥96% | [2] |

Synthesis of Methyl 4-(3-formylphenyl)benzoate

The primary and most versatile method for the synthesis of Methyl 4-(3-formylphenyl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis of Methyl 4-(3-formylphenyl)benzoate via a Suzuki-Miyaura coupling is depicted below.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

3-Formylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene (solvent)

-

Water (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 3-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add degassed toluene and water to the flask. The solvent ratio is typically in the range of 4:1 to 10:1 (toluene:water).

-

The reaction mixture is heated to reflux (approximately 85-110 °C, depending on the precise solvent composition) and stirred vigorously for 12-24 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(3-formylphenyl)benzoate.

Spectroscopic Characterization

Detailed spectroscopic data for Methyl 4-(3-formylphenyl)benzoate is not widely available in the searched literature. The data for its isomer, methyl 4-formylbenzoate, is often misattributed.[6] Researchers synthesizing this compound would need to perform their own characterization. Expected signals in ¹H and ¹³C NMR are predicted below based on analogous structures.[7]

Expected ¹H NMR Signals (CDCl₃):

-

Aldehyde proton (-CHO): A singlet around 10.1 ppm.

-

Aromatic protons: A complex multiplet pattern in the range of 7.5-8.2 ppm.

-

Methyl ester protons (-OCH₃): A singlet around 3.9 ppm.

Expected ¹³C NMR Signals (CDCl₃):

-

Aldehyde carbonyl carbon: A signal around 192 ppm.

-

Ester carbonyl carbon: A signal around 166 ppm.

-

Aromatic carbons: Multiple signals in the range of 128-145 ppm.

-

Methyl ester carbon: A signal around 52 ppm.

Potential Applications in Drug Discovery and Materials Science

Biphenyl derivatives are a common structural motif in a wide range of biologically active compounds and functional materials.[8] The presence of the formyl group in Methyl 4-(3-formylphenyl)benzoate makes it a particularly useful intermediate for further chemical modifications.

Signaling Pathway Diagram: Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a biphenyl core. The formyl group of Methyl 4-(3-formylphenyl)benzoate can be readily converted to other functional groups, such as amines via reductive amination, to generate libraries of compounds for screening against various kinases. The diagram below illustrates a hypothetical role of a derivative in inhibiting a generic kinase signaling pathway.

Conclusion

Methyl 4-(3-formylphenyl)benzoate is a chemical intermediate with significant potential for the synthesis of complex organic molecules. While detailed literature specifically on this compound is sparse, its synthesis can be reliably achieved through the well-established Suzuki-Miyaura cross-coupling reaction. The presence of both an aldehyde and a methyl ester allows for a range of subsequent chemical modifications, making it a valuable tool for researchers in drug discovery and materials science. Further research into the synthesis and applications of this compound is warranted to fully explore its utility as a versatile building block.

References

- 1. Methyl 4-(3-formylphenyl)benzoate 97 221021-36-9 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 4-formylbenzoate(1571-08-0) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(3-formylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a methyl ester and a formyl group on different phenyl rings, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials. The formyl group can undergo a variety of transformations, such as reductive amination, oxidation, and olefination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.

This document provides detailed application notes and a representative protocol for the synthesis of Methyl 4-(3-formylphenyl)benzoate. The most common and efficient method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it an ideal choice for the preparation of this target molecule.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of Methyl 4-(3-formylphenyl)benzoate is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 4-bromobenzoate and 3-formylphenylboronic acid . The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromobenzoate to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from 3-formylphenylboronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled and eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Physicochemical and Characterization Data

Below is a summary of the key physicochemical properties of the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 77-80 | 619-42-1 |

| 3-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 125-130 | 452972-09-5 |

| Methyl 4-(3-formylphenyl)benzoate | C₁₅H₁₂O₃ | 240.26 | 97-101 [1] | 221021-36-9 [1] |

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: The following protocol is a representative method for the Suzuki-Miyaura cross-coupling reaction adapted for the synthesis of Methyl 4-(3-formylphenyl)benzoate. While based on well-established procedures for similar biaryl syntheses, optimization may be required to achieve the highest possible yield.

Materials and Reagents:

-

Methyl 4-bromobenzoate

-

3-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

The flask is then fitted with a reflux condenser and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

-

-

Reaction Execution:

-

A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

-

The reaction mixture is heated to reflux (typically around 80-90 °C) with vigorous stirring under an inert atmosphere.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (methyl 4-bromobenzoate) is consumed. Reaction times can vary, but are typically in the range of 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and water.

-

The layers are separated using a separatory funnel. The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-(3-formylphenyl)benzoate as a solid.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of Methyl 4-(3-formylphenyl)benzoate via the Suzuki-Miyaura coupling reaction.

| Parameter | Value |

| Reactants | |

| Methyl 4-bromobenzoate | 1.0 equivalent |

| 3-Formylphenylboronic acid | 1.2 equivalents |

| Catalyst System | |

| Palladium(II) acetate | 2 mol% |

| Triphenylphosphine | 8 mol% |

| Base | |

| Potassium carbonate | 2.0 equivalents |

| Reaction Conditions | |

| Solvent | Toluene:Ethanol:Water |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 4-12 hours |

| Product | |

| Yield | 85-95% (typical) |

| Purity | >97% (after chromatography) |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of Methyl 4-(3-formylphenyl)benzoate.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of Methyl 4-(3-formylphenyl)benzoate, providing good to excellent yields under relatively mild conditions. The protocol described in these application notes serves as a robust starting point for researchers in organic synthesis, medicinal chemistry, and materials science for the preparation of this valuable building block. Careful execution of the experimental procedure and purification steps is crucial for obtaining the desired product in high purity.

References

Synthesis of Methyl 4-(3-formylphenyl)benzoate via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-formylphenyl)benzoate is a valuable bifunctional molecule containing both an aldehyde and a methyl ester. This substitution pattern makes it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for organic electronics. The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the synthesis of this biaryl compound. This protocol details the synthesis of methyl 4-(3-formylphenyl)benzoate from methyl 4-bromobenzoate and (3-formylphenyl)boronic acid using a palladium catalyst.

The Suzuki coupling reaction is a versatile carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1][2] The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Reaction Scheme

The synthesis of methyl 4-(3-formylphenyl)benzoate is achieved through the Suzuki coupling of methyl 4-bromobenzoate with (3-formylphenyl)boronic acid.

Caption: General reaction scheme for the synthesis of Methyl 4-(3-formylphenyl)benzoate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

| Parameter | Value |

| Reactants | |

| Methyl 4-bromobenzoate | 1.0 mmol (1.0 equiv) |

| (3-formylphenyl)boronic acid | 1.2 mmol (1.2 equiv) |

| Catalyst System | |

| Palladium(II) acetate (Pd(OAc)2) | 0.02 mmol (2 mol%) |

| SPhos | 0.04 mmol (4 mol%) |

| Base | |

| Potassium phosphate (K3PO4) | 2.0 mmol (2.0 equiv) |

| Solvent | |

| Toluene | 5 mL |

| Water | 0.5 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 2-24 hours |

| Expected Yield | |

| Isolated Yield | Typically >80% |

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 4-bromobenzoate with (3-formylphenyl)boronic acid.[3]

Materials:

-

Methyl 4-bromobenzoate

-

(3-formylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4), anhydrous

-

Toluene, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Septum

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

-

Oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 mmol), (3-formylphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and anhydrous potassium phosphate (2.0 mmol).[3]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3]

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) to the reaction mixture and stir for 5 minutes.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]

-

Combine the organic layers and wash with brine (20 mL).[3]

-

Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[3][4]

-

-

Purification:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of methyl 4-(3-formylphenyl)benzoate via Suzuki coupling.

Caption: Step-by-step workflow for the synthesis of Methyl 4-(3-formylphenyl)benzoate.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the palladium catalyst is of good quality and the reaction is performed under a strict inert atmosphere. |

| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality base | Use a freshly opened or properly stored anhydrous base. | |

| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |

| Protodeboronation of boronic acid | Use anhydrous solvents and minimize reaction time once the starting material is consumed. | |

| Difficult purification | Co-elution of product with byproducts | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides an efficient and reliable method for the synthesis of methyl 4-(3-formylphenyl)benzoate. The reaction is high-yielding and tolerates the functional groups present in the starting materials. This protocol can serve as a valuable starting point for researchers in organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.

References

Application Notes and Protocols: "Methyl 4-(3-formylphenyl)benzoate" as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

"Methyl 4-(3-formylphenyl)benzoate" (MFPB) is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring both a reactive aldehyde and a methyl ester, allows for selective chemical transformations, making it an important building block in medicinal chemistry and materials science.[1] This document provides detailed application notes and experimental protocols for key reactions involving MFPB.

Chemical Properties:

| Property | Value |

| CAS Number | 221021-36-9 |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.26 g/mol |

| Appearance | Solid |

| Melting Point | 97-101 °C |

Key Synthetic Applications